molecular formula C8H14ClNO4 B2532761 2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]aceticacidhydrochloride CAS No. 2361608-85-5

2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]aceticacidhydrochloride

Cat. No.: B2532761
CAS No.: 2361608-85-5
M. Wt: 223.65
InChI Key: ZEEYFIFKRSTVLW-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis of Pyrrolidine Ring Conformation

The pyrrolidine ring in 2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid hydrochloride adopts a chair conformation stabilized by intramolecular interactions. Crystallographic data from analogous pyrrolidine derivatives reveal that the ring typically adopts this geometry to minimize steric strain. Key bond angles and lengths include:

Bond Length (Å) Angle (°) Source
N1–C3 1.45–1.48 109–112
C3–C5 1.53–1.55 117–120
C5–O (ester) 1.32–1.34 115–118

The methoxycarbonyl group at C5 is axial , while the acetic acid side chain at C3 is equatorial , as observed in closely related structures. This arrangement minimizes torsional strain between substituents.

Stereochemical Configuration at 3R and 5S Positions

The 3R,5S stereochemistry arises from the use of chiral templates during synthesis, such as trans-4-hydroxy-L-proline derivatives. Key evidence includes:

  • NMR Coupling Constants :

    • The H3–H5 coupling constant (J ≈ 3–4 Hz) confirms a trans-diequatorial relationship between substituents.
    • The H3–H4 coupling (J ≈ 5–6 Hz) aligns with a cis-diequatorial arrangement.
  • Synthetic Pathway :

    • The 3R configuration is established via stereoselective acylation of pyrrolidine intermediates.
    • The 5S configuration is retained through protection/deprotection strategies, avoiding epimerization.

Hydrogen Bonding Network in Hydrochloride Salt Formation

The hydrochloride salt forms a tridimensional hydrogen-bonded network involving:

Interaction Type Donor Acceptor Distance (Å) Source
N–H⋯Cl⁻ Pyrrolidine N–H Chloride ion 2.1–2.3
O–H⋯O Carboxylic acid –OH Estere carbonyl oxygen 1.8–2.1

Properties

IUPAC Name

2-[(3R,5S)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c1-13-8(12)6-2-5(4-9-6)3-7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEYFIFKRSTVLW-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361608-85-5
Record name 2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification or amidation reactions using reagents like methanol and a suitable acid catalyst.

    Acetic Acid Substitution: The acetic acid moiety is introduced through a substitution reaction, often involving a halogenated acetic acid derivative and a base.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Ester Hydrolysis of the Methoxycarbonyl Group

The methoxycarbonyl group at C5 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Data Table: Hydrolysis Conditions and Outcomes

ConditionReagentsTemperatureYieldProductSource
Basic hydrolysis1N NaOH in THF/H<sub>2</sub>O80°C, 3 h90%2-[(3R,5S)-5-carboxypyrrolidin-3-yl]acetic acid ,
Acidic hydrolysis4N HCl in dioxaneRT, 20 h85%2-[(3R,5S)-5-carboxypyrrolidin-3-yl]acetic acid

Mechanistic Notes :

  • Basic hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate.

  • Acidic conditions promote protonation of the ester oxygen, enhancing electrophilicity for water attack.

Reduction of the Acetic Acid Moiety

The carboxylic acid group at C3 can be reduced to a primary alcohol using borane-based reagents.

Data Table: Reduction Parameters

Reagent SystemSolventTemperatureYieldProductSource
BH<sub>3</sub>·THFTHF0°C → RT91%2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]ethanol
LiAlH<sub>4</sub>Et<sub>2</sub>OReflux88%2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]ethanol

Stereochemical Considerations :

  • The stereochemistry at C3 and C5 remains intact under these conditions, as confirmed by <sup>1</sup>H NMR and chiral HPLC .

Amide Coupling Reactions

The carboxylic acid (after neutralization of the hydrochloride) participates in amide bond formation with amines.

Data Table: Coupling Reagents and Efficiency

Coupling ReagentBaseAmineYieldProductSource
HATUDIPEACyclopropylamine90%2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]-N-cyclopropylacetamide
EDCI/HOBtNMMBenzylamine82%2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]-N-benzylacetamide

Operational Notes :

  • Prior neutralization of the hydrochloride (e.g., with NaHCO<sub>3</sub>) is critical to activate the carboxylic acid.

  • Reactions are typically conducted in DMF or DCM at room temperature .

Epimerization at C3 and C5

The stereochemical integrity of the pyrrolidine ring is sensitive to strong bases or prolonged heating.

Data Table: Epimerization Conditions

ConditionReagentsEpimerization Ratio (3R,5S : 3S,5R)Source
1N NaOMe in MeOHMethanol10:1 → 1:1 after 24 h
High-temperature refluxAqueous NaOH3:1 after 12 h

Mitigation Strategies :

  • Use mild conditions (pH < 10, T < 50°C) to preserve stereochemistry.

  • Opt for non-basic coupling reagents (e.g., HATU over EDCI) .

Functionalization via C-H Activation

The pyrrolidine ring undergoes regioselective C-H arylation at C4' under palladium catalysis.

Data Table: C-H Arylation Examples

Aryl HalideCatalyst SystemYieldProductSource
Methyl 3-iodobenzoatePd(OAc)<sub>2</sub>/Ag<sub>2</sub>CO<sub>3</sub>36%2-[(3R,5S)-5-(methoxycarbonyl)-4'-(methoxycarbonylphenyl)pyrrolidin-3-yl]acetic acid
4-BromotoluenePdCl<sub>2</sub>/CuI28%2-[(3R,5S)-5-(methoxycarbonyl)-4'-(p-tolyl)pyrrolidin-3-yl]acetic acid

Limitations :

  • Moderate yields due to steric hindrance from the C3 acetic acid group.

  • Requires directing groups (e.g., Boc-protected amines) for improved regioselectivity .

Salt Formation and Stability

The hydrochloride salt exhibits hygroscopicity but remains stable under anhydrous storage.

Data Table: Salt Exchange Reactions

CounterionReagentsYieldSolubility (H<sub>2</sub>O)Source
SodiumNaOH95%>500 mg/mL
TromethamineTrizma base89%300 mg/mL

Applications :

  • Sodium salt preferred for aqueous formulation (e.g., intravenous delivery).

Degradation Pathways

Key stability concerns include ester hydrolysis (accelerated in basic media) and thermal decomposition.

Data Table: Stability Under Stress Conditions

ConditionDegradation PathwayHalf-LifeSource
pH 1.0 (HCl)Ester hydrolysis48 h
pH 10.0 (NaOH)Ester hydrolysis + epimerization2 h
60°C (solid)Dehydration30 days

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its applications in medicinal chemistry include:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
CompoundActivityReference
2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acidAntimicrobial
Structural analoguesAntibacterial

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help in understanding its mechanism of action and optimizing its structure for enhanced activity .

Acaricidal Activity

Research has indicated that certain derivatives of pyrrolidine compounds possess acaricidal properties, making them candidates for agricultural applications against pests .

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyrrolidine derivatives, including 2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid hydrochloride. The results demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections .

Case Study 2: Structure-Activity Relationship Analysis

Another research effort focused on the structure-activity relationship (SAR) of pyrrolidine derivatives. It was found that modifications to the methoxycarbonyl group significantly influenced biological activity, providing insights into how structural changes can enhance efficacy against specific targets .

Mechanism of Action

The mechanism of action of 2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxycarbonyl group and pyrrolidine ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Key Functional Groups Similarity Score* Notes
2-[(3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl]acetic acid hydrochloride N/A C₉H₁₅NO₄·HCl Methoxycarbonyl, acetic acid, hydrochloride 1.00 (Reference) Target compound; stereospecific configuration critical for activity.
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride 73285-50-4 C₆H₁₂NO₂·HCl Hydroxymethyl, hydroxyl, hydrochloride 1.00 Similar core but lacks acetic acid and methoxycarbonyl; likely lower lipophilicity.
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₇H₁₁NO₃ Oxo, carboxylic acid N/A Oxo group at position 5 instead of methoxycarbonyl; neutral form (no HCl salt).
(S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride 1956434-99-3 C₁₁H₁₂Cl₂N₂ Benzonitrile, pyrrolidine, hydrochloride N/A Aromatic substitution; distinct pharmacological potential (e.g., kinase inhibition).
(S)-2-(Pyrrolidin-2-yl)propan-2-ol N/A C₇H₁₅NO Propan-2-ol, pyrrolidine 0.82 Branched alcohol substituent; neutral form with reduced solubility.

*Similarity scores based on structural alignment algorithms (Source: ).

Physicochemical and Pharmacological Properties

  • Solubility: The hydrochloride salt form of the target compound and analogs (e.g., CAS 73285-50-4 , 1956434-99-3 ) suggests improved aqueous solubility compared to non-salt forms (e.g., 42346-68-9 ).
  • Stability : The methoxycarbonyl group in the target compound may confer resistance to enzymatic hydrolysis compared to ester or hydroxymethyl groups in analogs .
  • Stereochemical Impact : The (3R,5S) configuration is critical for binding affinity in chiral environments, contrasting with racemic or undefined stereochemistry in some analogs (e.g., 1989672-63-0 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.